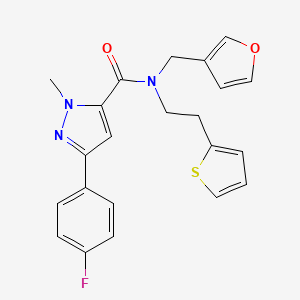![molecular formula C19H32OSi2 B2370599 [3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane CAS No. 1803601-80-0](/img/structure/B2370599.png)
[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane: is a chemical compound that belongs to the class of organosilicon compounds. It features a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a prop-1-yn-1-yl group with a trimethylsilyl (TMS) group at the terminal end. This compound is known for its stability and utility in various organic synthesis applications due to the protective properties of the silyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, often involving the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) followed by subsequent reactions to introduce the prop-1-yn-1-yl and trimethylsilyl groups. The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) or triethylamine (NEt3) to deprotonate the starting material, followed by the addition of the silyl chloride reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The phenyl ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : The silyl groups can be substituted with other functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: : H2/Pd/C, LiAlH4, sodium borohydride (NaBH4).
Substitution: : Lithium reagents (RLi, RMgX), nucleophiles (NH3, RNH2), electrophiles (RCOCl, RCHO).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Alkenes or alkanes.
Substitution: : Various functionalized derivatives depending on the substituent introduced.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: : Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl groups.
Biology: : Employed in the modification of biomolecules, such as nucleosides and nucleotides, to study their biological functions.
Medicine: : Potential use in drug design and development, particularly in the synthesis of pharmaceuticals that require silyl-protected intermediates.
Industry: : Utilized in the production of specialty chemicals and materials that require precise control over functional group chemistry.
作用机制
The mechanism by which this compound exerts its effects involves the protection of reactive hydroxyl groups through the formation of silyl ethers. The TBDMS group provides steric hindrance and hydrolytic stability, making it an effective protecting group in various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the silyl groups are cleaved under acidic or basic conditions to reveal the underlying functional groups.
相似化合物的比较
This compound is unique due to its combination of silyl groups and the presence of an alkyne moiety. Similar compounds include:
Tert-Butyldimethylsilyl chloride (TBDMSCl): : Used as a silylating agent.
Trimethylsilyl chloride (TMSCl): : Another silylating agent, but less bulky and less stable than TBDMS.
Tert-Butyldimethylsilyl ethers: : Common protecting groups in organic synthesis.
These compounds share the common feature of silyl groups but differ in their stability, bulkiness, and specific applications.
属性
IUPAC Name |
tert-butyl-dimethyl-[[4-(3-trimethylsilylprop-2-ynyl)phenyl]methoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32OSi2/c1-19(2,3)22(7,8)20-16-18-13-11-17(12-14-18)10-9-15-21(4,5)6/h11-14H,10,16H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHCDGQWRPULKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)



![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)


![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2370535.png)
![5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2370536.png)
![Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2370538.png)

